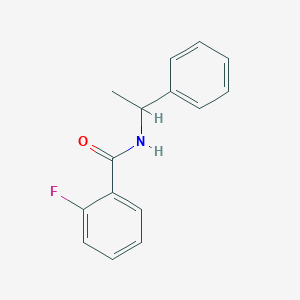

2-fluoro-N-(1-phenylethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

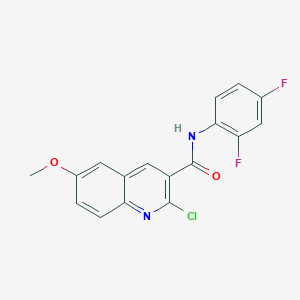

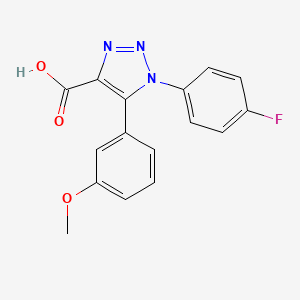

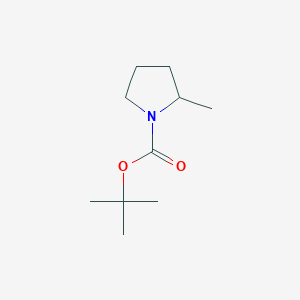

“2-fluoro-N-(1-phenylethyl)benzamide” is a chemical compound with the molecular formula C15H14FNO . It has a molecular weight of 243.2761632 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamides, which includes “2-fluoro-N-(1-phenylethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

2-Fluoro-N-(1-Phenylethyl)benzamide, along with its derivatives, has been studied for antimicrobial properties. Carmellino et al. (1994) found that fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones and the 2,2′-dithiobis(benzamides) demonstrated high activity against fungi and Gram-positive microorganisms, with some activity against Gram-negative strains as well (Carmellino et al., 1994).

Spectroscopic and Theoretical Studies

Niemczynowicz et al. (2020) conducted spectroscopic and theoretical studies on a derivative of 2-Fluoro-N-(1-Phenylethyl)benzamide, observing interesting fluorescence phenomena. These studies highlighted its potential applications in the field of photochemistry and materials science (Niemczynowicz et al., 2020).

Anti-inflammatory Properties

Benzamides, including 2-Fluoro-N-(1-Phenylethyl)benzamide, have been evaluated for anti-inflammatory properties. Robert et al. (1994) synthesized and tested various benzamide derivatives, finding that some compounds exhibited significant anti-inflammatory effects (Robert et al., 1994).

Crystal Structure Analysis

The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, were reported by Suchetan et al. (2016). This research aids in understanding the molecular structure and potential applications in materials science (Suchetan et al., 2016).

Histone Deacetylase Inhibition and Antitumor Activity

Saito et al. (1999) investigated synthetic benzamide derivatives, including 2-Fluoro-N-(1-Phenylethyl)benzamide, for their ability to inhibit histone deacetylase (HDA), revealing significant antitumor activity. This research suggests its potential application in cancer treatment (Saito et al., 1999).

Synthesis and Biological Activity

Li et al. (2008) synthesized 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide and examined its crystal structure and biological activity, including preliminary herbicidal activity. This work contributes to understanding the compound's potential in agriculture (Li et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-fluoro-N-(1-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16/h2-11H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRPPWOXGYLSSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807469 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-fluoro-N-(1-phenylethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-fluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2747524.png)

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2747525.png)

![N-(cyanomethyl)-2-[(2-methylphenyl)methoxy]benzamide](/img/structure/B2747527.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2747532.png)

![(E)-N'-(5-bromo-2-hydroxybenzylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2747536.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2747540.png)

![1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2747542.png)

![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2747543.png)